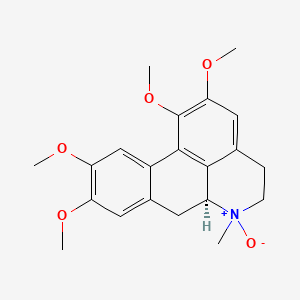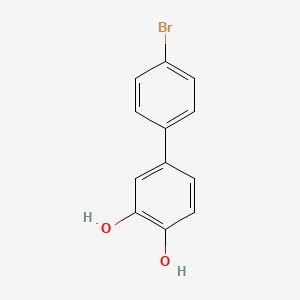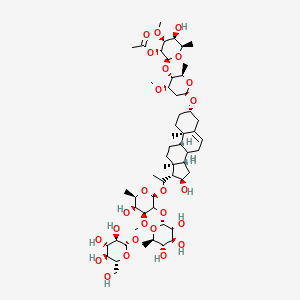
(Z)-1,1-diethoxy-14-methylhexadec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1-Diethoxy-14-methylhexadec-8-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration, two ethoxy groups, and a long hydrocarbon chain with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,1-diethoxy-14-methylhexadec-8-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1-diethoxyhexadecane and a suitable alkene precursor.
Formation of the Double Bond: The double bond in the Z-configuration is introduced through a series of reactions, including elimination or dehydrohalogenation.
Addition of Ethoxy Groups: The ethoxy groups are introduced via etherification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1,1-Diethoxy-14-methylhexadec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (Z)-1,1-Diethoxy-14-methylhexadec-8-ene is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of long-chain alkenes on cellular processes and membrane dynamics.
Industry: Used in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mécanisme D'action
The mechanism by which (Z)-1,1-diethoxy-14-methylhexadec-8-ene exerts its effects involves interactions with cellular membranes and proteins. The compound’s hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the ethoxy groups may participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
(E)-1,1-Diethoxy-14-methylhexadec-8-ene: The E-isomer of the compound, differing in the configuration of the double bond.
1,1-Diethoxyhexadecane: A saturated analog without the double bond.
1,1-Diethoxy-14-methylhexadecane: A similar compound with a different position of the methyl group.
Uniqueness: (Z)-1,1-Diethoxy-14-methylhexadec-8-ene is unique due to its Z-configuration, which can result in different physical and chemical properties compared to its E-isomer. This configuration can influence the compound’s reactivity, interaction with biological molecules, and overall stability.
Propriétés
Numéro CAS |
71566-69-3 |
|---|---|
Formule moléculaire |
C21H42O2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
(Z)-1,1-diethoxy-14-methylhexadec-8-ene |
InChI |
InChI=1S/C21H42O2/c1-5-20(4)18-16-14-12-10-8-9-11-13-15-17-19-21(22-6-2)23-7-3/h8,10,20-21H,5-7,9,11-19H2,1-4H3/b10-8- |
Clé InChI |
NJUSQJGBBUENCQ-NTMALXAHSA-N |
SMILES isomérique |
CCC(C)CCCC/C=C\CCCCCCC(OCC)OCC |
SMILES canonique |
CCC(C)CCCCC=CCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)




phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)



![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)

